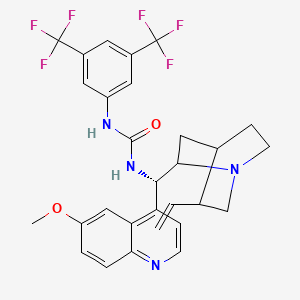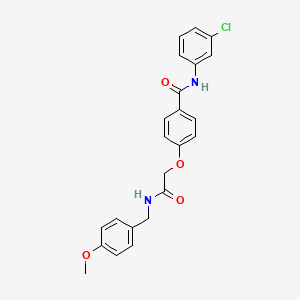
Meis-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meis-IN-2 is a small molecule inhibitor that targets the MEIS family of transcription factors. These transcription factors play a crucial role in various biological processes, including embryonic development, cell proliferation, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for extensive research and potential clinical applications.
Chemical Reactions Analysis
Types of Reactions
Meis-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing the compound’s stability and activity.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include modified derivatives of this compound, which may exhibit enhanced or altered biological activity.
Scientific Research Applications
Meis-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MEIS transcription factors in chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting MEIS-related pathways in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and tools.
Mechanism of Action
Meis-IN-2 exerts its effects by binding to the MEIS transcription factors, inhibiting their activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and differentiation. The compound specifically targets the DNA-binding domain of MEIS proteins, preventing them from interacting with their target DNA sequences. This disruption leads to altered gene expression and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Meis1-IN-1: Another inhibitor targeting the MEIS1 transcription factor, with similar biological effects but different chemical structure.
Meis2-IN-1: Specifically targets the MEIS2 transcription factor, exhibiting unique properties compared to Meis-IN-2.
PBX1-IN-1: Inhibits the PBX1 transcription factor, which often interacts with MEIS proteins in various biological processes.
Uniqueness
This compound is unique due to its broad-spectrum inhibition of multiple MEIS transcription factors, making it a versatile tool in research and potential therapeutic applications. Its ability to disrupt the activity of MEIS proteins across different biological systems sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-29-20-9-5-16(6-10-20)14-25-22(27)15-30-21-11-7-17(8-12-21)23(28)26-19-4-2-3-18(24)13-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
KLMRBTGADQYWHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


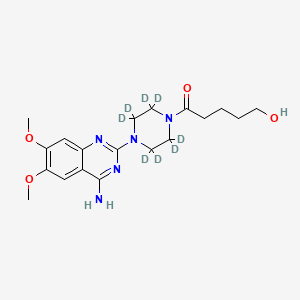

![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
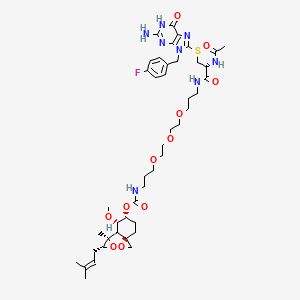

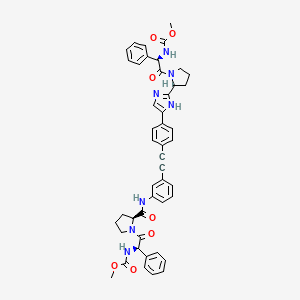

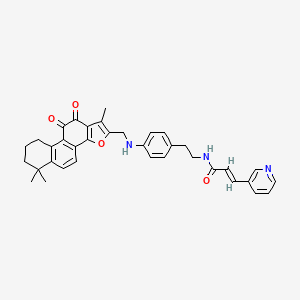
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
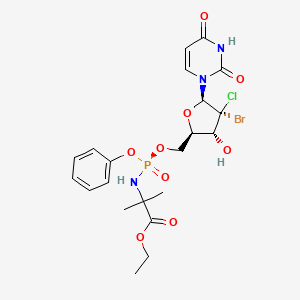
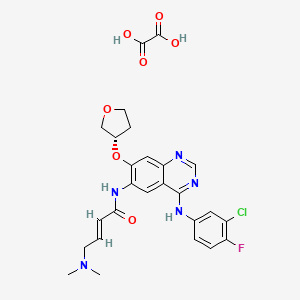
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
